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For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the preliminary efficacy of ZEN-3694, a

novel pan-BET bromodomain inhibitor. The data presented herein is primarily derived from a

Phase 1b/2a clinical trial investigating ZEN-3694 in combination with enzalutamide for the

treatment of metastatic castration-resistant prostate cancer (mCRPC). This document outlines

the core findings, experimental methodologies, and the underlying mechanism of action to

inform ongoing and future research and development efforts.

Core Efficacy Data
The clinical efficacy of ZEN-3694 in combination with enzalutamide was evaluated in a cohort

of 75 patients with mCRPC who had prior resistance to abiraterone and/or enzalutamide.[1][2]

The study demonstrated promising anti-tumor activity in this heavily pre-treated population.

Radiographic Progression-Free Survival (rPFS)
The primary efficacy endpoint of median radiographic progression-free survival (rPFS) showed

a notable improvement in patients receiving the combination therapy.
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Patient Cohort Median rPFS (months) 95% Confidence Interval

Overall Population 9.0 4.6 - 12.9

Prior Progression on

Abiraterone
7.8 4.9 - 10.6

Prior Progression on

Enzalutamide
10.1 4.4 - 12.9

A key finding was the association between lower androgen receptor (AR) transcriptional activity

in baseline tumor biopsies and longer rPFS, with a median rPFS of 10.4 months versus 4.3

months in patients with higher AR activity.[2]

Composite Progression-Free Survival (PFS)
The composite median radiographic or clinical progression-free survival was also assessed.

Patient Cohort
Composite Median PFS
(months)

95% Confidence Interval

Overall Population 5.5 4.0 - 7.8

Prior Progression on

Abiraterone
5.5 4.4 - 7.8

Prior Progression on

Enzalutamide
5.1 3.2 - 10.1

Patient Demographics and Treatment Duration
The study enrolled 75 patients with the following resistance profiles: 40.0% were resistant to

abiraterone, 45.3% to enzalutamide, and 14.7% to both.[1][2] The median duration of treatment

with the ZEN-3694 and enzalutamide combination was 3.5 months, with a range of 0 to over

34.7 months.[1][2]

Experimental Protocols
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The preliminary efficacy data for ZEN-3694 was generated from a Phase 1b/2a, open-label,

non-randomized, dose-escalation and dose-expansion study (NCT02711956).

Study Design
The study followed a 3+3 dose-escalation design to determine the maximum tolerated dose

(MTD) and recommended Phase 2 dose (RP2D).[3] This was followed by a dose expansion

phase with parallel cohorts at low and high doses of ZEN-3694.

Patient Population
Eligible patients were males aged 18 years or older with histologically confirmed metastatic,

castration-resistant prostate cancer and an ECOG performance status of 0 or 1.[4] Patients

must have shown disease progression on at least one prior androgen signaling inhibitor, such

as abiraterone or enzalutamide.[5] Key exclusion criteria included a history of brain metastases

or seizure disorders.[4]

Treatment Regimen
ZEN-3694 was administered orally once daily in combination with enzalutamide in 28-day

cycles.[6] The dosing of ZEN-3694 ranged from 36 mg to 144 mg daily.[1][2] The dose

expansion cohorts were treated with 48 mg and 96 mg of ZEN-3694 daily.[7]

Efficacy and Safety Assessments
Tumor response was evaluated using RECIST v1.1 criteria for soft tissue and Prostate Cancer

Working Group 2 (PCWG2) criteria for bone metastases.[6] Radiographic assessments were

performed at screening and every three cycles.[6] Safety was monitored through the

assessment of adverse events, with Grade ≥3 toxicities occurring in 18.7% of patients,

including a 4% incidence of Grade 3 thrombocytopenia.[1][2]

Pharmacodynamic Analyses
To confirm target engagement, whole blood RNA was analyzed for the expression of BET

inhibitor target genes.[7] A dose-dependent decrease in the mRNA levels of genes such as

MYC, IL-8, CCR1, and IL1RN was observed.[7]
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ZEN-3694 Signaling Pathway
ZEN-3694 functions as a pan-BET inhibitor, targeting BRD2, BRD3, BRD4, and BRDT. By

binding to the bromodomains of these proteins, it prevents their interaction with acetylated

histones, thereby downregulating the transcription of key oncogenes.
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Caption: ZEN-3694 inhibits BET proteins, disrupting oncogene transcription.

Experimental Workflow of the Phase 1b/2a Trial
The clinical trial followed a structured workflow from patient screening and enrollment through

treatment and follow-up to assess both safety and efficacy.
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Caption: Workflow of the ZEN-3694 Phase 1b/2a clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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